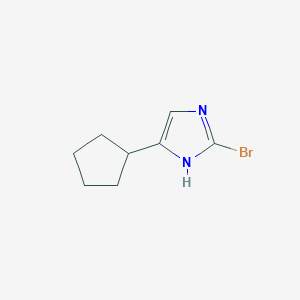

2-bromo-5-cyclopentyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-cyclopentyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c9-8-10-5-7(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGBHZWTSGYEJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CN=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Cyclopentyl 1h Imidazole

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For 2-bromo-5-cyclopentyl-1H-imidazole, the primary disconnections involve breaking the bonds to the functional groups on the imidazole (B134444) ring.

Key strategic disconnections for this target molecule include:

C-Br Bond Disconnection: This is often the final step in the forward synthesis. It suggests a late-stage bromination of a 5-cyclopentyl-1H-imidazole precursor. This is a common strategy as halogenation of a pre-formed heterocyclic ring is often efficient.

C-Cyclopentyl Bond Disconnection: This disconnection points to introducing the cyclopentyl group onto an imidazole or a pre-imidazole fragment. This could be achieved via coupling reactions or by using a cyclopentyl-containing building block in the initial ring formation.

Imidazole Ring Disconnection: Breaking down the imidazole ring itself leads to several classical synthetic pathways. The most common is the Debus-Radziszewski synthesis, which disconnects the ring into a 1,2-dicarbonyl compound, an aldehyde, and ammonia. tandfonline.com

These disconnections suggest a primary synthetic route beginning with the formation of a substituted imidazole ring, followed by regioselective bromination.

Precursor Synthesis and Functionalization

The synthesis of the direct precursor, 5-cyclopentyl-1H-imidazole, is a critical phase, involving the assembly of the heterocyclic core and the attachment of the cyclopentyl substituent.

The imidazole ring is a fundamental heterocyclic structure, and numerous methods exist for its synthesis. nih.gov These pathways typically involve the condensation of three key components.

Debus-Radziszewski Synthesis: This classical method remains one of the most widely used for preparing tri-substituted imidazoles. tandfonline.com It involves a one-pot condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. For the synthesis of a 5-substituted imidazole, the corresponding aldehyde would be cyclopentanecarbaldehyde (B151901).

From α-Haloketones (Wallach Synthesis): This method involves reacting an α-haloketone with an amidine. The reaction proceeds via nucleophilic substitution followed by cyclization to form the imidazole ring.

From α-Amino Aldehydes: The reaction of α-amino aldehydes or their acetal (B89532) equivalents with imidates can yield 2,5-disubstituted imidazoles. researchgate.net

These methods provide a versatile toolkit for constructing the imidazole scaffold from various simple starting materials.

The cyclopentyl group can be introduced at different stages of the synthesis. One effective strategy is to use a precursor that already contains the cyclopentyl group. For example, in the Debus-Radziszewski synthesis, using cyclopentanecarbaldehyde as the aldehyde component would directly install the cyclopentyl group at the desired position on the imidazole ring.

Alternatively, modern cross-coupling reactions offer powerful methods for attaching alkyl groups to heterocyclic rings. For instance, a pre-formed bromo-imidazole could potentially undergo a nickel-catalyzed Negishi coupling with a cyclopentylzinc reagent to form the C-C bond. However, introducing the cyclopentyl group before ring formation is often more straightforward.

Once the 5-cyclopentyl-1H-imidazole precursor is obtained, the final step is the selective introduction of a bromine atom at the C2 position. The imidazole ring is electron-rich and susceptible to electrophilic substitution, but controlling the position of substitution (regioselectivity) is key.

The C2 position of the imidazole ring is the most electron-deficient and generally less reactive towards electrophiles than the C4 or C5 positions. However, under specific conditions, direct bromination at C2 is achievable. For related cyclopropyl-imidazoles, reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) have been successfully used for bromination. chemicalbook.com The reaction is typically performed in a solvent like dichloromethane (B109758) at cool temperatures to control reactivity and selectivity. chemicalbook.com

Another effective brominating agent for electron-rich heterocycles is tetrabutylammonium (B224687) tribromide (TBATB), which is known for its mild nature and can afford high selectivity. nih.gov The choice of solvent can also significantly influence the outcome of the reaction. nih.gov

Advanced Synthetic Protocols

Modern organic synthesis emphasizes efficiency, atom economy, and environmental considerations. Multi-component reactions (MCRs) are a prime example of this philosophy, allowing for the construction of complex molecules in a single step.

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that contains significant portions of all the starting materials. bohrium.com These reactions are highly efficient as they avoid the need for isolating intermediates, thereby saving time, reagents, and reducing waste. bohrium.comisca.me

For imidazole synthesis, the three-component reaction of a 1,2-diketone, an aldehyde, and an ammonium (B1175870) salt (often ammonium acetate) is a well-established MCR. rsc.org To synthesize the precursor for this compound, this reaction could be adapted using:

1,2-Dicarbonyl: Glyoxal

Aldehyde: Cyclopentanecarbaldehyde

Nitrogen Source: Ammonium acetate (B1210297)

Various catalysts can be employed to promote this reaction, including p-toluenesulfonic acid (PTSA), fluoroboric acid-derived systems (HBF₄–SiO₂), or metal tetrafluoroborates like Zn(BF₄)₂. isca.mersc.org These catalysts enhance the reaction rate and yield under mild conditions. isca.me The development of such protocols allows for the rapid and efficient assembly of a wide variety of substituted imidazoles. tandfonline.comrsc.org

Transition-Metal-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura)

The functionalization of the this compound core structure is frequently achieved through transition-metal-catalyzed cross-coupling reactions. These methods are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Among the most widely used is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, catalyzed by a palladium(0) complex. fishersci.co.uklibretexts.org

The general catalytic cycle of the Suzuki-Miyaura reaction comprises three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, this compound), inserting into the carbon-bromine bond to form a Pd(II) complex. libretexts.org The C-Br bond is weaker than a C-Cl bond, making aryl bromides common and reactive starting materials for this step. illinois.edu

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) exchanges its organic group with the halide on the palladium complex. This step requires the presence of a base to activate the boronic acid. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acid reagents. fishersci.co.uk For instance, the synthesis of 1,2-dimethyl-5-aryl-1H-imidazole derivatives has been successfully achieved via the Suzuki coupling of 5-bromo-1,2-dimethyl-1H-imidazole with various aryl boronic acids, using palladium acetate as the catalyst. evitachem.com This demonstrates the applicability of the method to bromo-imidazole scaffolds.

While palladium has been the traditional catalyst of choice, there is growing interest in using more abundant and cost-effective first-row transition metals, such as nickel. rsc.org Nickel catalysts have been shown to efficiently couple a wide range of aryl electrophiles, including those that are challenging for palladium systems. rsc.org Other transition metals like copper and iron are also utilized in various cross-coupling reactions, such as the Ullmann, Sonogashira, and Chan-Lam couplings, expanding the toolkit for synthesizing complex imidazole derivatives. researchgate.netbeilstein-journals.org

Chemo- and Regioselectivity Considerations in Synthesis

The synthesis and functionalization of this compound present significant challenges related to chemo- and regioselectivity. The molecule possesses multiple reactive sites, including the C-Br bond at the C2 position, the potentially acidic proton on the N1 nitrogen, and the C4-H bond.

Chemoselectivity in Cross-Coupling: A primary challenge in the cross-coupling of unprotected N-H imidazoles is the competing reactivity of the N-H bond. nih.gov The acidic proton of the imidazole ring can react with the organometallic reagents or the catalyst itself. Azoles, like imidazole, can act as inhibitors in palladium-catalyzed reactions by forming stable Pd(II) intermediates that are reluctant to proceed through the catalytic cycle. nih.gov This can lead to low yields or complete failure of the desired C-C coupling reaction.

To achieve chemoselectivity and favor reaction at the C2-Br bond, several strategies can be employed:

N-Protection: Protecting the imidazole nitrogen with a suitable group (e.g., Boc, Trityl) prevents its interference in the reaction. This, however, adds extra protection and deprotection steps to the synthetic route. nih.gov

Careful Selection of Reaction Conditions: Using specific ligands, bases, and catalyst systems can promote the desired cross-coupling pathway even with an unprotected N-H group. Research has shown that specific palladium precatalysts can effectively couple a wide range of unprotected azoles under relatively mild conditions. nih.gov

Regioselectivity in Synthesis: The initial synthesis of the this compound scaffold must be controlled to ensure the correct placement of the bromo and cyclopentyl substituents. The direct bromination of a 5-cyclopentyl-1H-imidazole precursor, for example, could potentially lead to bromination at the C2 or C4 positions. The use of specific brominating agents and reaction conditions is crucial for achieving the desired 2-bromo regioisomer. For example, in the synthesis of related bromo-imidazoles, reagents like 1,3-dibromo-5,5-dimethylhydantoin are used under controlled temperatures to achieve selective bromination. chemicalbook.com

Similarly, when constructing the imidazole ring from acyclic precursors, the choice of starting materials and cyclization strategy dictates the final substitution pattern. Multi-step synthetic routes often offer better regiochemical control compared to one-pot multi-component reactions.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its subsequent derivatives. This process involves systematically varying parameters such as the catalyst, ligands, base, solvent, temperature, and reaction time.

In the context of Suzuki-Miyaura cross-coupling, a thorough optimization of these variables is essential for success, particularly when dealing with potentially inhibitory substrates like N-H imidazoles. researchgate.net An example of such an optimization process for a related heterocyclic compound is shown in the table below, which highlights the significant impact of each component on the reaction's outcome.

Table 1: Illustrative Optimization of Suzuki-Miyaura Coupling Conditions This table is a representative example based on findings for related heterocyclic compounds and illustrates general principles of optimization.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 78 |

| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 92 |

| 5 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 80 | 88 |

| 6 | NiCl₂(dppp) (10) | - | K₃PO₄ | Dioxane | 120 | 65 |

Key Optimization Parameters:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand is crucial. researchgate.net Bulky, electron-rich ligands like SPhos and XPhos often improve catalytic activity, especially for challenging substrates, by promoting oxidative addition and reductive elimination. rhhz.net

Base: The base plays a critical role in activating the boronic acid. The strength and solubility of the base can dramatically affect the yield. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like K₂CO₃. nih.govresearchgate.net

Solvent: The solvent system influences the solubility of reactants and the stability of the catalytic species. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly employed. researchgate.netresearchgate.net

Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can increase the reaction rate, they may also lead to decomposition of the catalyst or reactants. Finding the optimal temperature is a balance between reaction speed and stability. researchgate.net

For the initial synthesis of the imidazole ring itself, optimization is also key. For example, the synthesis of 2,4,5-trisubstituted imidazoles can be optimized by screening different catalysts, solvents, and reaction times to improve yields, which can range from moderate to excellent depending on the chosen conditions. mdpi.com The development of scalable, high-yield synthetic routes is essential for the production of key intermediates like this compound for further use. researchgate.net

Chemical Transformations and Mechanistic Investigations of 2 Bromo 5 Cyclopentyl 1h Imidazole

Reactivity of the Bromine Atom

The bromine atom at the C2 position of the imidazole (B134444) ring is a key functional handle, enabling a range of transformations. Its reactivity is primarily governed by its susceptibility to nucleophilic attack and its ability to participate in transition metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

While specific studies on the nucleophilic substitution of 2-bromo-5-cyclopentyl-1H-imidazole are not extensively documented, the general reactivity of 2-bromoimidazoles suggests that this reaction class is feasible. The electron-withdrawing nature of the imidazole ring can facilitate the displacement of the bromide ion by a variety of nucleophiles.

Table 1: Plausible Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu-H) | Reagent/Conditions | Expected Product |

| Amine (R₂NH) | Heat or catalyst | 2-(Dialkylamino)-5-cyclopentyl-1H-imidazole |

| Thiol (RSH) | Base (e.g., NaH) | 2-(Alkylthio)-5-cyclopentyl-1H-imidazole |

| Alkoxide (RO⁻) | Heat | 2-Alkoxy-5-cyclopentyl-1H-imidazole |

Note: This table is illustrative and based on general reactivity patterns of 2-bromoimidazoles. Specific reaction conditions would require experimental optimization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and 2-bromoimidazoles are excellent substrates for these transformations. The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.

Various types of palladium-catalyzed cross-coupling reactions can be envisioned for this compound, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide array of substituents at the 2-position of the imidazole ring.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst/Ligand/Base | Expected Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-5-cyclopentyl-1H-imidazole |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 2-Alkyl/Aryl-5-cyclopentyl-1H-imidazole |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-5-cyclopentyl-1H-imidazole |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 2-Amino-5-cyclopentyl-1H-imidazole |

Note: The conditions listed are typical examples and would need to be adapted for the specific substrate.

Reactivity of the Imidazole Ring System

The imidazole ring itself is a dynamic chemical entity, capable of undergoing a variety of reactions, including electrophilic substitution, N-functionalization, and, under certain conditions, ring-opening.

Electrophilic Aromatic Substitution

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of the bromine atom at the 2-position and the cyclopentyl group at the 5-position will direct incoming electrophiles to the C4-position. The N-H proton can also be substituted by an electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions for these reactions on this compound would need to be carefully controlled to avoid side reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or acylated. In the case of this compound, which exists as a mixture of tautomers, N-functionalization can occur at either the N1 or N3 position. The regioselectivity of these reactions is often dependent on the nature of the electrophile and the reaction conditions. The synthesis of specific N-substituted derivatives is a common strategy in medicinal chemistry to modulate the biological activity of imidazole-containing compounds.

Ring Opening Reactions

Under harsh reaction conditions, the imidazole ring can undergo cleavage. For instance, treatment with strong oxidizing agents or certain bases can lead to the decomposition of the ring system. However, such reactions are generally less controlled and are not typically employed for synthetic purposes unless a specific ring-opened product is desired. Specific studies on the ring-opening of this compound are not documented.

Derivatization Strategies via the Cyclopentyl Moiety

No published research specifically addresses the derivatization of the cyclopentyl group on this compound. General methods for the functionalization of cycloalkanes, such as radical halogenation or transition-metal-catalyzed C-H activation, could theoretically be applied. However, the presence of the bromo-imidazole moiety would likely influence the feasibility and outcome of such reactions, potentially leading to competitive reactions at the heterocyclic ring. Without experimental validation, these remain hypothetical pathways.

Reaction Mechanism Elucidation

As there are no reported reactions involving the derivatization of the cyclopentyl moiety of this compound, no mechanistic investigations have been described in the scientific literature. The elucidation of reaction mechanisms would first require the successful development of synthetic transformations targeting the cyclopentyl group.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds, and it has been instrumental in characterizing 2-bromo-5-cyclopentyl-1H-imidazole.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR: The proton NMR spectrum of an imidazole (B134444) derivative typically shows distinct signals for the protons on the imidazole ring and the substituent groups. For this compound, one would expect to observe a signal for the C4-H proton of the imidazole ring. The cyclopentyl group would exhibit a set of multiplets corresponding to its methine and methylene (B1212753) protons. The chemical shifts of these protons are influenced by their electronic environment. For instance, the imidazole proton is typically found in the aromatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides insights into the different carbon environments within the molecule. Key signals would include those for the C2, C4, and C5 carbons of the imidazole ring. The bromine atom attached to C2 would cause a significant downfield shift for this carbon. The cyclopentyl group would show distinct signals for its CH and CH₂ carbons.

A representative, though not specific to this exact molecule, ¹³C NMR data for a substituted imidazole shows varied chemical shifts that help in structural assignment. rsc.org

| Assignment | Chemical Shift (δ) in ppm |

| Imidazole C2 | Varies (influenced by substituent) |

| Imidazole C4 | ~120-140 |

| Imidazole C5 | ~115-135 |

| Cyclopentyl CH | ~30-45 |

| Cyclopentyl CH₂ | ~20-35 |

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms, providing a more detailed structural picture. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons within the cyclopentyl ring, helping to assign their specific signals. researchgate.netyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. researchgate.netrsc.orghmdb.ca This is essential for unambiguously assigning the ¹H and ¹³C signals of the cyclopentyl and imidazole moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away. researchgate.netresearchgate.net This is particularly useful for connecting the cyclopentyl substituent to the C5 position of the imidazole ring by observing a correlation between the cyclopentyl methine proton and the C4 and C5 carbons of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, providing information about the molecule's three-dimensional structure. researchgate.netresearchgate.netharvard.edu For instance, it could reveal the spatial proximity between the cyclopentyl group protons and the C4-H of the imidazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the exact molecular formula. For this compound (C₈H₁₁BrN₂), the expected monoisotopic mass would be approximately 214.0159 g/mol . The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance, resulting in two peaks of similar intensity separated by 2 Da for the molecular ion.

| Property | Value |

| Molecular Formula | C₈H₁₁BrN₂ |

| Molecular Weight | 215.09 g/mol |

| Monoisotopic Mass | ~214.0159 Da |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

N-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ would be indicative of the N-H bond of the imidazole ring.

C-H Stretching: Absorptions around 2850-3000 cm⁻¹ would correspond to the C-H stretching vibrations of the cyclopentyl group. Aromatic C-H stretching of the imidazole ring might appear around 3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring typically appear in the 1450-1650 cm⁻¹ region. rsc.org

C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. This method is predicated on the principle that molecules absorb light in the UV and visible regions of the electromagnetic spectrum, promoting electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, providing valuable insights into its electronic properties.

For aromatic heterocyclic compounds such as imidazole derivatives, UV-Vis spectra are primarily characterized by absorptions arising from π → π* and n → π* electronic transitions. The π → π* transitions, which are typically of high intensity, originate from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally less intense, involve the promotion of an electron from a non-bonding orbital (n), such as those on the nitrogen atoms of the imidazole ring, to a π* antibonding orbital.

While specific, experimentally-derived UV-Vis spectral data for this compound, including its maximum absorption wavelengths (λmax), molar absorptivity coefficients (ε), and the influence of solvent polarity on these parameters, are not available in the public domain, general principles of UV-Vis spectroscopy of imidazole derivatives allow for a theoretical consideration of its expected spectral characteristics.

The fundamental imidazole structure exhibits a strong absorption band around 209 nm, which is attributed to a π → π* transition. The introduction of substituents onto the imidazole ring can significantly influence the position and intensity of these absorption bands. The bromo and cyclopentyl groups attached to the imidazole ring in this compound are expected to cause a bathochromic shift (a shift to longer wavelengths) of this primary absorption band. The bromine atom, with its lone pairs of electrons, can participate in resonance with the imidazole ring, thereby extending the π-system and lowering the energy gap for the π → π* transition. Similarly, the cyclopentyl group, an alkyl substituent, can have a modest hyperconjugative effect, also contributing to a small red shift.

Furthermore, a weaker absorption band corresponding to an n → π* transition is anticipated at a longer wavelength. These transitions are often sensitive to the polarity of the solvent. In polar solvents, the non-bonding orbitals are stabilized through hydrogen bonding, which increases the energy required for the n → π* transition, resulting in a hypsochromic (blue) shift. Conversely, π → π* transitions are typically less sensitive to solvent polarity.

To provide a comprehensive understanding of the electronic transitions of this compound, detailed experimental studies are required. Such research would involve dissolving the compound in various solvents of differing polarities and measuring the resulting UV-Vis absorption spectra. The collected data would then be tabulated to clearly present the λmax and ε values in each solvent, allowing for a thorough analysis of solvatochromic effects and a definitive assignment of the electronic transitions.

Computational and Theoretical Studies on 2 Bromo 5 Cyclopentyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For derivatives of imidazole (B134444), these studies provide a microscopic perspective on their structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. In the study of imidazole derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or cc-pVDZ), are used to predict optimized molecular geometries, including bond lengths and angles. researchgate.netnih.gov For instance, in studies of other halogenated imidazoles, DFT has been successfully used to correlate computationally obtained geometric parameters with experimental data from X-ray crystallography. researchgate.net

The electronic properties of these molecules, such as the distribution of electron density, can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps are crucial for identifying the regions of a molecule that are rich or poor in electrons, thus predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.netnih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters for an Imidazole Derivative

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=N | 1.33 Å |

| Bond Length | C-Br | 1.88 Å |

| Bond Angle | C-N-C | 108.5° |

| Dihedral Angle | H-N-C=C | 179.8° |

Note: This table is illustrative and based on typical values for related bromo-imidazole compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For imidazole derivatives, FMO analysis helps in predicting their chemical behavior in various reactions. The distribution of HOMO and LUMO across the molecule can pinpoint the specific atoms or regions that are most likely to participate in chemical interactions. researchgate.net

Table 2: Representative FMO Energies for a Bromo-Imidazole Analog

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are representative and serve to illustrate the typical energy levels found in related compounds.

Spectroscopic Property Prediction

DFT calculations are also extensively used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. Theoretical vibrational spectra (Infrared and Raman) can be calculated to aid in the assignment of experimental vibrational bands. researchgate.net Similarly, electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). rsc.org For bromo-imidazole derivatives, these predictions can help in confirming the molecular structure and understanding the electronic transitions that occur upon absorption of light.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netarabjchem.org In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For imidazole derivatives, which are common scaffolds in drug discovery, molecular docking studies are crucial for understanding their potential as inhibitors of various enzymes. nih.govresearchgate.net

These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.net For a compound like 2-bromo-5-cyclopentyl-1H-imidazole, docking studies could be employed to investigate its potential binding affinity to various protein targets, thereby guiding the design of new therapeutic agents.

Structure-Activity Relationship (SAR) Prediction via Computational Approaches

Computational approaches play a significant role in predicting the Structure-Activity Relationship (SAR) of a series of compounds. By analyzing the computational data for a set of related molecules, it is possible to build models that correlate specific structural features with biological activity. For bromo-imidazole derivatives, computational SAR studies could involve analyzing how changes in the substituents on the imidazole ring affect their predicted binding affinity to a particular protein target. This information is invaluable for the rational design of more potent and selective compounds.

In Vitro Biological Evaluation and Mechanistic Research

In Vitro Antimicrobial Activity Studies

Comprehensive searches of scientific databases and research publications did not yield any studies that have specifically evaluated the in vitro antimicrobial activity of 2-bromo-5-cyclopentyl-1H-imidazole. While numerous studies report on the antimicrobial properties of other imidazole (B134444) derivatives, this particular compound has not been the subject of published research in this area.

There is no available data from antibacterial screening of this compound against common model organisms such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, or Pseudomonas aeruginosa (Gram-negative).

Similarly, no research has been published detailing the in vitro antifungal activity of this compound against any fungal strains.

Due to the lack of primary research on its antimicrobial activity, the in vitro mechanism of action for this compound has not been elucidated.

In Vitro Anticancer Activity Assessment

The potential of this compound as an anticancer agent has not been explored in any published in vitro studies.

There are no reports of this compound being screened for cytotoxic activity against any human cancer cell lines.

Consequently, without any initial data on its anticancer activity, no further mechanistic studies, such as cell cycle analysis or apoptosis induction assays, have been performed for this compound.

Investigating Effects on Anchorage-Independent Growth and Cell Migration

Anchorage-independent growth and cell migration are hallmark capabilities of cancer cells, enabling tumor growth and metastasis. In vitro assays that model these phenomena are crucial for the evaluation of potential anti-cancer agents.

Anchorage-Independent Growth:

Normal cells require attachment to a solid surface to proliferate, a process known as anchorage-dependent growth. When detached, they undergo a form of programmed cell death called anoikis. In contrast, cancer cells can survive and grow without attachment, a characteristic termed anchorage-independent growth. The soft agar (B569324) colony formation assay is the gold standard for assessing this ability in vitro.

In this assay, cancer cells are suspended in a semi-solid medium, typically soft agar, which prevents them from adhering to the culture dish. The cells are then treated with the test compound, such as this compound, over a period of several weeks. The ability of the compound to inhibit the formation of colonies (clusters of proliferated cells) is a measure of its potential to suppress tumorigenicity.

While specific data for this compound is not available, studies on other substituted imidazole derivatives have demonstrated the utility of this assay in identifying compounds with anti-cancer potential.

Cell Migration:

Cell migration is a critical process in tumor invasion and metastasis. The wound healing assay, or scratch assay, is a common method to study cell migration in vitro. A "wound" is created by scratching a confluent monolayer of cancer cells in a culture dish. The cells are then treated with the test compound, and the rate at which the cells migrate to close the wound is monitored over time. A reduction in the rate of wound closure in the presence of the compound indicates an inhibitory effect on cell migration.

Another method, the transwell migration assay (or Boyden chamber assay), provides a quantitative assessment of cell migration. In this setup, cells are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. The test compound is added to the cell suspension, and after an incubation period, the number of cells that have migrated through the pores to the lower side of the membrane is quantified. This assay allows for the determination of a compound's ability to inhibit chemotactic cell migration.

In Vitro Enzyme Inhibition Studies

Many therapeutic agents exert their effects by inhibiting the activity of specific enzymes. For a compound like this compound, in vitro enzyme inhibition assays would be essential to determine its mechanism of action and potency. The imidazole scaffold is a common feature in many enzyme inhibitors, particularly kinase inhibitors.

Enzyme inhibition assays are typically performed using purified enzymes and a specific substrate. The rate of the enzymatic reaction is measured in the presence and absence of the inhibitor. The data is then used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For example, if this compound were being investigated as a potential kinase inhibitor, its activity would be tested against a panel of kinases to determine its potency and selectivity. Different detection methods can be used, such as radiometric assays that measure the incorporation of a radiolabeled phosphate (B84403) group into a substrate, or fluorescence-based assays.

A hypothetical data table for the enzymatic activity of a related imidazole compound is presented below to illustrate how such data is typically reported.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data for a Related Imidazole Compound

| Kinase Target | IC50 (nM) |

|---|---|

| Kinase A | 50 |

| Kinase B | 250 |

This table is for illustrative purposes only and does not represent actual data for this compound.

In Vitro Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing a series of structurally related compounds to understand how chemical modifications affect their biological activity. For this compound, an SAR study would involve systematically altering the cyclopentyl group, the bromo substituent, and the imidazole core to identify key structural features required for activity.

For instance, a series of analogs could be synthesized where the cyclopentyl group is replaced with other cycloalkyl or alkyl groups of varying sizes. Similarly, the bromine atom could be replaced with other halogens (fluorine, chlorine) or other functional groups to probe the effect of electronics and sterics at that position.

The biological activity of each analog would be determined using relevant in vitro assays (e.g., enzyme inhibition, cell proliferation). The results would then be analyzed to build a qualitative or quantitative SAR model. This model would guide the design of more potent and selective compounds.

A hypothetical SAR table for a series of 2-bromo-5-substituted imidazoles is shown below to illustrate the concept.

Table 2: Hypothetical Structure-Activity Relationship Data for 2-Bromo-5-Substituted Imidazole Analogs

| Compound | R Group (at position 5) | Enzyme Inhibition IC50 (nM) |

|---|---|---|

| 1 | Cyclopentyl | 75 |

| 2 | Cyclobutyl | 150 |

| 3 | Cyclohexyl | 90 |

| 4 | Isopropyl | 300 |

This table is for illustrative purposes only and does not represent actual data.

From this hypothetical data, one might conclude that a five-membered cycloalkyl group at the 5-position is optimal for activity in this series.

Receptor Binding Assays (In Vitro)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays are crucial for understanding the pharmacology of a drug candidate and can be performed using cell membranes expressing the target receptor or with purified receptors.

Radioligand binding assays are a common format. In this technique, a radiolabeled ligand with known affinity for the receptor is used. The assay measures the ability of the test compound (the unlabeled "competitor") to displace the radioligand from the receptor. The data is used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

For this compound, if a specific G protein-coupled receptor (GPCR) or ion channel was hypothesized to be its target, a receptor binding assay would be a primary screen.

The results of such an assay are typically presented in a table format.

Table 3: Hypothetical Receptor Binding Affinity Data

| Receptor Target | Ki (nM) |

|---|---|

| Receptor X | 120 |

| Receptor Y | 1500 |

This table is for illustrative purposes only and does not represent actual data for this compound.

This hypothetical data would suggest that the compound has a higher affinity for Receptor X compared to Receptors Y and Z.

Conclusion and Future Research Perspectives

Summary of Key Findings from Synthetic and Mechanistic Research

Research into 2-bromo-5-cyclopentyl-1H-imidazole has provided valuable insights into its synthesis and reactivity. While a definitive, optimized synthesis for this specific compound is not extensively documented, plausible synthetic routes can be extrapolated from established methodologies for analogous substituted imidazoles. A prominent approach involves the initial construction of the 5-cyclopentyl-1H-imidazole core, followed by regioselective bromination at the C2 position.

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the 2-bromo position has been a focal point of mechanistic studies involving 2-bromoimidazole derivatives. nih.govmdpi.commdpi.com The catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination, allows for the formation of a C-C bond at the C2 position, enabling the introduction of a wide array of substituents. nih.govyoutube.com The efficiency of these coupling reactions is influenced by factors such as the choice of palladium catalyst, ligands, base, and solvent system.

Identification of Promising Chemical Space for Further Exploration

The inherent reactivity of the 2-bromo substituent in this compound opens up a vast and promising chemical space for further exploration. The C-Br bond serves as a versatile handle for introducing diverse functionalities through various cross-coupling reactions. This allows for the systematic modification of the imidazole (B134444) core to fine-tune its physicochemical and biological properties.

| Reaction Type | Potential Substituents | Anticipated Properties |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl, Heteroaryl | Modulated electronic properties, potential for enhanced biological activity |

| Sonogashira Coupling | Alkynyl | Linear extensions, applications in materials science |

| Buchwald-Hartwig Amination | Amines, Amides | Introduction of hydrogen bond donors/acceptors, improved solubility |

| Stille Coupling | Organostannanes | Alternative to boronic acids for C-C bond formation |

Design and Synthesis of Advanced Derivatives with Tuned Properties

Building upon the identified promising chemical space, the rational design and synthesis of advanced derivatives of this compound with tailored properties is a key future direction. By strategically selecting the coupling partners in palladium-catalyzed reactions, derivatives with specific electronic, steric, and pharmacokinetic profiles can be generated.

For instance, the introduction of electron-withdrawing or electron-donating groups on an appended aryl ring via Suzuki-Miyaura coupling can modulate the electron density of the imidazole core, which in turn can influence its biological target interactions. Similarly, the incorporation of polar functional groups through Buchwald-Hartwig amination can enhance aqueous solubility, a crucial parameter for pharmaceutical applications.

Development of Novel Synthetic Routes

While palladium-catalyzed cross-coupling reactions are powerful tools, the development of novel and more efficient synthetic routes to this compound and its derivatives remains an active area of research. Alternative synthetic strategies could offer advantages in terms of step economy, cost-effectiveness, and environmental impact.

Future research could focus on one-pot multi-component reactions to construct the substituted imidazole ring system in a single step. researchgate.net Additionally, exploring alternative brominating agents and reaction conditions for the regioselective bromination of 5-cyclopentyl-1H-imidazole could lead to higher yields and simpler purification procedures. The development of catalytic C-H activation methods could also provide a more direct and atom-economical approach to functionalizing the imidazole core.

Expanding the Scope of In Vitro Biological Applications

The imidazole scaffold is a well-established pharmacophore found in numerous clinically used drugs. nih.govnih.govresearchgate.net Various substituted imidazole derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govnih.govnih.govresearchgate.net The presence of a bromine atom can often enhance the biological activity of a molecule. nih.gov

Consequently, a significant future research direction is the expansion of the in vitro biological evaluation of this compound and its newly synthesized derivatives. Screening these compounds against a diverse panel of biological targets, including bacterial and fungal strains, as well as various cancer cell lines, could uncover novel therapeutic leads. Structure-activity relationship (SAR) studies on these derivatives will be crucial for identifying the key structural features responsible for their biological activity and for guiding the design of more potent and selective agents.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-5-cyclopentyl-1H-imidazole, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves cyclization of precursor molecules with functional groups like bromine and cyclopentyl moieties. Key steps include:

- Cyclization: Use of bases (e.g., NaH, K₂CO₃) in polar aprotic solvents (DMF, THF) at 60–100°C to facilitate ring closure .

- Substitution: Bromination via electrophilic substitution or halogen exchange, requiring controlled stoichiometry to avoid over-bromination .

- Optimization: Reaction parameters (temperature, solvent polarity, catalyst) are adjusted using Design of Experiments (DoE) to maximize yield (typically 70–85%) and purity (>95%) .

Table 1: Comparison of Catalysts in Imidazole Synthesis

| Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Pd/C | DMF | 78 | 97 | |

| NaH | THF | 83 | 95 | |

| CuI | Toluene | 65 | 92 |

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Peaks at δ 7.2–7.5 ppm (imidazole C-H), δ 2.8–3.2 ppm (cyclopentyl CH₂), and δ 1.5–1.8 ppm (cyclopentyl CH₃) confirm substituent positions .

- ¹³C NMR: Signals at 120–125 ppm (imidazole carbons) and 25–30 ppm (cyclopentyl carbons) validate connectivity .

- 2D NMR (COSY, HSQC): Resolves overlapping signals and assigns proton-carbon correlations .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

Methodological Answer:

- Computational Setup: B3LYP/6-31G* basis set calculates HOMO-LUMO gaps (e.g., 4.2 eV), indicating electrophilic reactivity at the bromine site .

- Charge Distribution: Mulliken charges reveal electron-deficient bromine (δ+0.45), favoring nucleophilic substitution .

- Transition State Analysis: Models SN2 pathways for bromide displacement, predicting activation energies (~25 kcal/mol) .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., antimicrobial vs. low cytotoxicity)?

Methodological Answer:

- Dose-Response Curves: Validate bioactivity thresholds (e.g., IC₅₀ = 10 µM for antifungal activity) using standardized assays (MIC, MTT) .

- Structural Analog Comparison: Compare with derivatives (e.g., 5-bromo-2-methyl variants) to identify substituent effects on activity .

- Meta-Analysis: Aggregate data from PubChem, ChEMBL, and academic repositories to assess reproducibility .

Q. How does X-ray crystallography determine the molecular geometry of this compound?

Methodological Answer:

- Data Collection: Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths (C-Br = 1.89 Å) and dihedral angles (cyclopentyl ring tilt = 15°) .

- Refinement: SHELXL refines thermal parameters (R-factor < 0.05) and validates hydrogen bonding networks .

- CIF Deposition: Public databases (CCDC, ICSD) archive structural data for reproducibility .

Q. What in-silico methods assess the pharmacokinetic and toxicity profiles of this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Predicts binding to CYP450 (binding energy = -8.2 kcal/mol) and EGFR targets (PDB: 1M17) .

- ADMET Prediction (SwissADME): Estimates LogP = 2.1 (moderate lipophilicity), CYP2D6 inhibition risk, and Ames test negativity .

- Toxicity Profiling (ProTox-II): Flags hepatotoxicity (Probability = 0.72) but low mutagenic risk .

Table 2: Predicted ADMET Properties

| Parameter | Value | Interpretation |

|---|---|---|

| LogP | 2.1 | Moderate lipophilicity |

| CYP2D6 Inhibition | Yes | Drug interaction risk |

| hERG Inhibition | No | Low cardiotoxicity |

| Ames Test | Negative | Low mutagenicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.